

Potential Biological Activity of 3-Methoxy-6-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

Cat. No.: B15071393

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Disclaimer: This document provides a comprehensive overview of the potential biological activities of **3-methoxy-6-methylquinoline**. Due to a lack of direct studies on this specific compound, the information presented herein is largely inferred from research on structurally similar quinoline derivatives. The content is intended for informational and research purposes only and does not constitute medical advice or endorsement of any specific compound for therapeutic use.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.^{[1][2]} The quinoline scaffold is a key pharmacophore in numerous approved drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular therapies. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of their biological profiles. This guide focuses on the potential biological activities of **3-methoxy-6-methylquinoline**, a specific derivative whose therapeutic potential is yet to be directly elucidated. By examining the biological activities of structurally related methoxy- and methyl-substituted quinolines, we can hypothesize the likely pharmacological properties of this compound and suggest avenues for future research.

Potential Biological Activities

Based on the structure-activity relationships of analogous compounds, **3-methoxy-6-methylquinoline** is predicted to exhibit two primary types of biological activity: anticancer and antimicrobial.

Anticancer Activity

Numerous quinoline derivatives substituted with methoxy and methyl groups have demonstrated significant cytotoxic effects against various cancer cell lines.^{[3][4]} The proposed mechanism of action for many of these compounds involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.^{[2][5][6]}

Antimicrobial Activity

The quinoline core is a well-established scaffold for the development of antimicrobial agents. Fluoroquinolones, a major class of antibiotics, are a testament to the antibacterial potential of this heterocycle. Methoxy and methyl substitutions on the quinoline ring have been shown to modulate the antimicrobial spectrum and potency. The primary mechanism of action for many antibacterial quinolines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.^{[7][8][9]}

Quantitative Biological Data of Structurally Similar Quinoline Derivatives

To provide a comparative perspective, the following tables summarize the quantitative biological activity data for various methoxy- and methyl-substituted quinoline derivatives.

Table 1: Anticancer Activity of Methoxy- and Methyl-Substituted Quinoline Derivatives

Compound	Cancer Cell Line	Assay Type	IC50 (μM)	Reference
2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline	HeLa (Cervical)	MTT	0.35	
2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline	MDA-MB-231 (Breast)	MTT	0.29	
2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline	ACHN (Renal)	MTT	0.34	
2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline	HCT-15 (Colon)	MTT	0.30	
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline	HCT116 (Colorectal)	MTT	0.33	[10]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline	Caco-2 (Colorectal)	MTT	0.51	[10]

3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline	HeLa (Cervical)	MTT	0.34
3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline	MDA-MB-231 (Breast)	MTT	0.32
3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline	ACHN (Renal)	MTT	0.39
3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline	HCT-15 (Colon)	MTT	0.31

Table 2: Antimicrobial Activity of Methoxy- and Methyl-Substituted Quinoline Derivatives

Compound	Microorganism	Assay Type	MIC (µg/mL)	Reference
4-((7-Methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide	E. coli	Broth Microdilution	7.812	[11]
4-((7-Methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide	C. albicans	Broth Microdilution	31.125	[11]
8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidiny)quinoline derivative	S. aureus	Not specified	3.125	[12]
8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidiny)quinoline derivative	B. subtilis	Not specified	6.25	[12]
8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidiny)quinoline derivative	E. coli	Not specified	6.25	[12]

4-Hydroxy-3-iodo-quinol-2-one	MRSA-1	Microtitre Assay	0.097	[13]
4-Hydroxy-3-iodo-quinol-2-one	MRSA (distinct strain)	Microtitre Assay	0.049	[13]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of novel chemical entities like **3-methoxy-6-methylquinoline**.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[\[14\]](#)[\[15\]](#) NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[\[14\]](#)
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., **3-methoxy-6-methylquinoline**) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.[\[16\]](#)
- Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[\[14\]](#)[\[16\]](#)

- Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[\[14\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

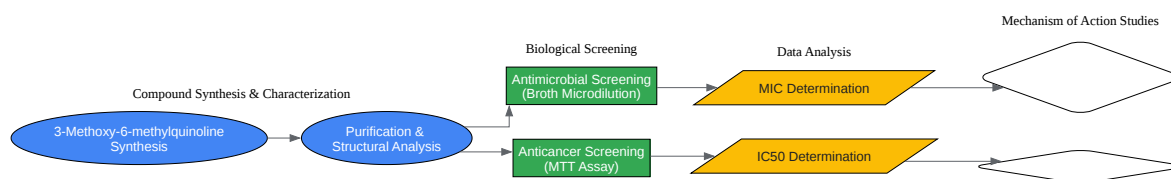
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[\[17\]](#)

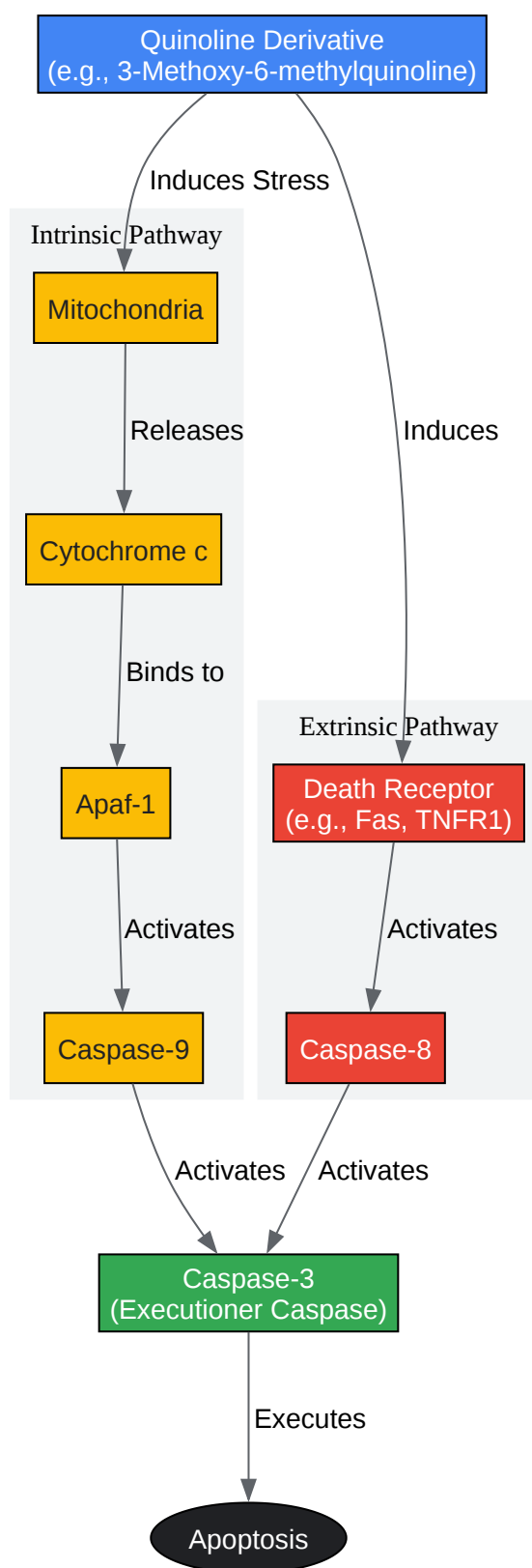
Protocol:

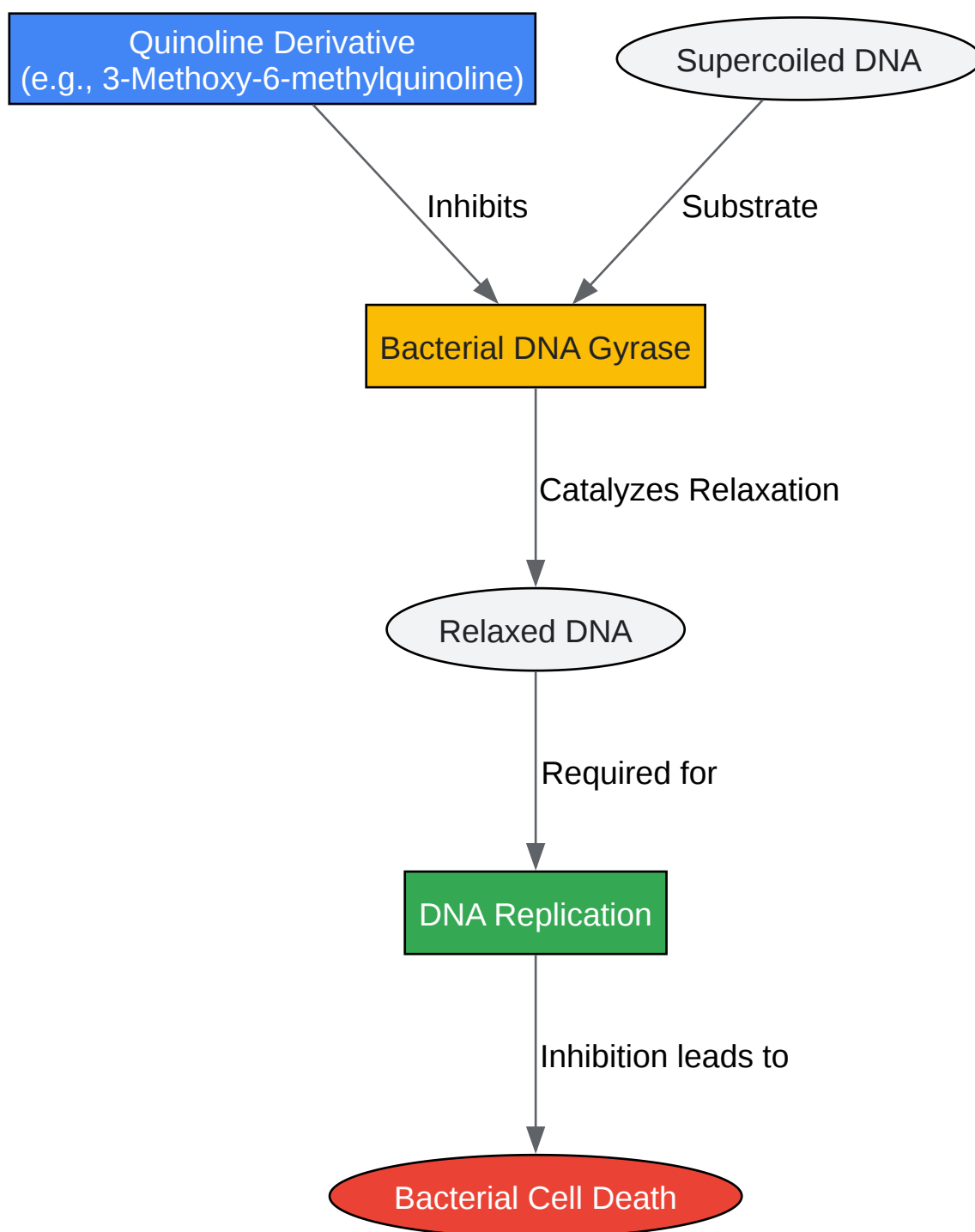
- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth, typically adjusted to a 0.5 McFarland standard.
- Serial Dilution of Compound: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[\[18\]](#)
- Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.[\[17\]](#)
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[\[17\]](#)

Visualizations

The following diagrams illustrate key concepts related to the potential biological activity of **3-methoxy-6-methylquinoline**.







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